molecular formula C14H15ClN2O B1326779 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 1142214-24-1

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1326779
CAS No.: 1142214-24-1
M. Wt: 262.73 g/mol
InChI Key: AYMOQCHEQIBRIR-UHFFFAOYSA-N
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Description

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the combination of its indole core, chloroacetyl group, and tetrahydropyrido structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-(Chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C14H15ClN2OC_{14}H_{15}ClN_2O. It can be synthesized through the chloroacetylation of tetrahydropyridoindole derivatives. The synthesis typically involves the reaction of a precursor compound with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane, yielding a high purity product .

This compound has been identified as an inhibitor of glutathione peroxidase 4 (GPX4), which plays a critical role in cellular antioxidant defense. By inhibiting GPX4, this compound induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The compound exhibits an IC50 value of approximately 100 nM, indicating potent activity against GPX4 .

Anticancer Activity

Research indicates that derivatives of this compound display significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer).
  • Mechanisms : The induction of oxidative stress through GPX4 inhibition leads to increased reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GPX4 Inhibition Induces ferroptosis in cancer cells
Cytotoxicity Effective against A549 and MDA-MB-231 cells
Antioxidant Activity Modulates oxidative stress levels

Case Study: Anticancer Efficacy

In a study published in Nature Communications, researchers evaluated the effects of this compound on various cancer models. The results demonstrated that treatment with the compound led to significant tumor reduction in xenograft models when administered at doses corresponding to its IC50 value. This highlights its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-chloro-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-9-2-3-12-10(6-9)11-8-17(14(18)7-15)5-4-13(11)16-12/h2-3,6,16H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMOQCHEQIBRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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